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Compound of Interest

Compound Name: Desmetryn

Cat. No.: B1670303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of desmetryn, a

significant member of the s-triazine class of herbicides. The document details the core

synthetic methodologies, presents quantitative data for desmetryn and related compounds,

and elucidates the key biological signaling pathways affected by these molecules. This guide is

intended to be a valuable resource for researchers in agrochemistry, medicinal chemistry, and

drug development.

Introduction to s-Triazine Herbicides
Symmetrical triazines (s-triazines) are a class of nitrogen-containing heterocyclic compounds

that have been extensively used as herbicides since the 1950s. Their herbicidal activity stems

from their ability to inhibit photosynthesis in susceptible plants. The general structure of s-

triazines consists of a 1,3,5-triazine ring substituted at the 2, 4, and 6 positions. Variations in

these substituents give rise to a wide range of herbicides with differing selectivity and

properties. Desmetryn, chemically known as 2-(methylthio)-4-(isopropylamino)-6-

(methylamino)-s-triazine, is a selective herbicide used for the control of broadleaf and grassy

weeds in various crops.

General Synthesis of s-Triazines
The cornerstone of s-triazine synthesis is the sequential nucleophilic aromatic substitution of

the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the
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chlorine atoms is temperature-dependent, allowing for a controlled, stepwise introduction of

different nucleophiles.

The first substitution typically occurs at low temperatures (0-5 °C), the second at room

temperature, and the third at elevated temperatures (50-100 °C). This differential reactivity is

crucial for the synthesis of unsymmetrically substituted triazines like desmetryn. The reactions

are generally carried out in the presence of a base, such as sodium hydroxide or potassium

carbonate, to neutralize the hydrochloric acid formed during the substitution.

Synthesis of Desmetryn
The synthesis of desmetryn from cyanuric chloride is a three-step process involving the

sequential reaction with isopropylamine, methylamine, and a source of the methylthio group,

typically sodium methyl mercaptide. The order of addition of the amines can be varied, but a

common route is outlined below.

Experimental Protocol
Step 1: Synthesis of 2,4-dichloro-6-(isopropylamino)-s-triazine (Intermediate 1)

A solution of cyanuric chloride (1.0 eq.) in a suitable solvent such as acetone or

tetrahydrofuran is cooled to 0-5 °C in an ice bath with vigorous stirring.

An aqueous solution of isopropylamine (1.0 eq.) is added dropwise to the cyanuric chloride

solution, maintaining the temperature below 5 °C.

Simultaneously, an aqueous solution of a base, such as sodium hydroxide (1.0 eq.), is added

to neutralize the evolved HCl and maintain a neutral to slightly alkaline pH.

The reaction mixture is stirred at 0-5 °C for 2-4 hours.

Upon completion, the precipitated product is collected by filtration, washed with cold water,

and dried under vacuum.

Step 2: Synthesis of 2-chloro-4-(isopropylamino)-6-(methylamino)-s-triazine (Intermediate 2)

The dried 2,4-dichloro-6-(isopropylamino)-s-triazine (1.0 eq.) is suspended in a suitable

solvent (e.g., acetone or water).
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An aqueous solution of methylamine (1.0 eq.) is added to the suspension.

The reaction mixture is warmed to room temperature (20-25 °C) and stirred for 2-4 hours.

A base, such as sodium hydroxide (1.0 eq.), is added to neutralize the HCl produced.

The product precipitates out of the solution and is collected by filtration, washed with water,

and dried.

Step 3: Synthesis of Desmetryn (2-(methylthio)-4-(isopropylamino)-6-(methylamino)-s-triazine)

Sodium metal (1.0 eq.) is dissolved in methanol under an inert atmosphere to form sodium

methoxide.

Methyl mercaptan is bubbled through the solution, or sodium methyl mercaptide is added

directly, to form sodium methylthiolate.

The 2-chloro-4-(isopropylamino)-6-(methylamino)-s-triazine (1.0 eq.) is added to the sodium

methylthiolate solution.

The reaction mixture is heated to reflux (around 60-70 °C) and stirred for 2-4 hours.

After cooling, the solvent is removed under reduced pressure.

The residue is taken up in water and extracted with a suitable organic solvent (e.g.,

dichloromethane or ethyl acetate).

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

evaporated to yield crude desmetryn.

The crude product can be purified by recrystallization from a suitable solvent such as hexane

or ethanol.

Synthesis Workflow
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Synthesis pathway of Desmetryn from Cyanuric Chloride.

Quantitative Data
The following tables summarize key quantitative data for desmetryn and related s-triazine

herbicides. Please note that while extensive data is available for some compounds, specific

experimental yields for each step of desmetryn synthesis are not widely reported in publicly

available literature and can vary based on reaction conditions.

Table 1: Physicochemical Properties of Desmetryn and Related Triazines
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Compoun
d

IUPAC
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Water
Solubility
(mg/L at
20°C)

Desmetryn

4-N-

methyl-6-

methylsulfa

nyl-2-N-

propan-2-

yl-1,3,5-

triazine-

2,4-

diamine[1]

1014-69-

3[1]

C₈H₁₅N₅S[

1]
213.31[1] 84-86[1] 580

Prometryn

N2,N4-

di(propan-

2-yl)-6-

(methylthio

)-1,3,5-

triazine-

2,4-

diamine

7287-19-

6[2]

C₁₀H₁₉N₅S

[2]
241.36[1]

118-120[1]

[2]
48[2]

Ametryn

N2-ethyl-

N4-

(propan-2-

yl)-6-

(methylthio

)-1,3,5-

triazine-

2,4-

diamine

834-12-

8[3]

C₉H₁₇N₅S[

3]
227.33[3] 84-85[3] 185[3]

Simazine 6-chloro-

N2,N4-

diethyl-

1,3,5-

triazine-

122-34-

9[4]

C₇H₁₂ClN₅ 201.66[4] 225-227[4] 5[4]
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2,4-

diamine

Table 2: Spectroscopic Data for Desmetryn

Spectroscopic Technique Key Signals / Data

Mass Spectrometry (GC-MS)
m/z: 213 (M+), 198, 172, 156, 129, 69, 58, 43.

[1]

¹H NMR (Predicted)

Due to the lack of publicly available

experimental spectra, predicted shifts suggest

signals for the isopropyl group (septet and

doublet), methylamino group (singlet and broad

singlet for NH), and methylthio group (singlet).

¹³C NMR (Predicted)

Predicted chemical shifts would include

resonances for the triazine ring carbons, the

carbons of the isopropyl group, the methylamino

carbon, and the methylthio carbon.

Infrared (IR) Spectroscopy

Characteristic peaks are expected for N-H

stretching (around 3200-3400 cm⁻¹), C-H

stretching (around 2850-2950 cm⁻¹), C=N

stretching of the triazine ring (around 1550-1650

cm⁻¹), and C-N stretching (around 1200-1350

cm⁻¹).

Biological Signaling Pathways
s-Triazine herbicides primarily exert their phytotoxic effects by inhibiting photosynthesis.

However, their interactions with biological systems are not limited to plants, and they have

been shown to affect signaling pathways in animals, a point of interest for drug development

professionals.

Inhibition of Photosystem II in Plants
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The primary mode of action for s-triazine herbicides is the disruption of the photosynthetic

electron transport chain in chloroplasts.

Mechanism: Triazines bind to the D1 protein of Photosystem II (PSII), a key component of

the photosynthetic apparatus.

Binding Site: They specifically compete with plastoquinone (PQ), the native electron

acceptor, for its binding site on the D1 protein.

Effect: This binding blocks the flow of electrons from the primary quinone acceptor (QA) to

PQ. The blockage of electron transport halts the production of ATP and NADPH, which are

essential for carbon fixation, leading to starvation and ultimately cell death. Additionally, the

buildup of highly reactive oxygen species contributes to cellular damage.
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Inhibition of Photosystem II by Desmetryn.
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Interference with Relaxin Signaling in Mammals
Recent studies have highlighted the potential for s-triazines to act as endocrine disruptors by

interfering with the relaxin signaling pathway in mammals.[5][6][7] This is a critical

consideration for researchers in drug development and toxicology.

Relaxin and its Receptor: Relaxin is a peptide hormone involved in various physiological

processes, including reproduction and cardiovascular function. It exerts its effects by binding

to the relaxin family peptide receptor 1 (RXFP1), a G-protein coupled receptor.[5][6]

Triazine Interference: Triazines, including simazine and atrazine, have been shown to

competitively inhibit the binding of relaxin to RXFP1.[5]

Downstream Effects: This inhibition disrupts the downstream signaling cascade, which

normally involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP

(cAMP), and the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated

protein kinase (MAPK) pathways.[5][6][8]

Physiological Consequences: The disruption of relaxin signaling can lead to reduced

production of nitric oxide (NO), a key vasodilator, and affect the expression of genes involved

in tissue remodeling and angiogenesis, such as matrix metalloproteinases (MMPs) and

vascular endothelial growth factor (VEGF).[5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/16213378
https://patents.google.com/patent/US4275204A/en
https://www.sigmaaldrich.com/HK/zh/product/aldrich/491373
https://pubchem.ncbi.nlm.nih.gov/compound/16213378
https://patents.google.com/patent/US4275204A/en
https://pubchem.ncbi.nlm.nih.gov/compound/16213378
https://pubchem.ncbi.nlm.nih.gov/compound/16213378
https://patents.google.com/patent/US4275204A/en
https://www.tdx.cat/bitstream/handle/10803/369846/Tesi_Miguel_Vidal_part03.pdf?sequence=3&isAllowed=y
https://pubchem.ncbi.nlm.nih.gov/compound/16213378
https://patents.google.com/patent/US4275204A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Cell

RXFP1 Receptor

Adenylyl Cyclase

 Activates

PI3K

 Activates

cAMP

PKA

Gene Expression
(e.g., MMPs, VEGF)

Akt

ERK

eNOS

Nitric Oxide (NO)

Relaxin

 Binds

Triazines
(e.g., Desmetryn)

 Blocks

Competitive
Inhibition

Click to download full resolution via product page

Interference of Triazines with the Relaxin Signaling Pathway.

Conclusion
The synthesis of desmetryn and related s-triazines is a well-established process rooted in the

principles of nucleophilic aromatic substitution on cyanuric chloride. The ability to control the
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stepwise reaction through temperature modulation allows for the creation of a diverse array of

herbicidal compounds. While their primary application is in agriculture through the potent

inhibition of photosynthesis, emerging research highlights their potential to interact with

mammalian signaling pathways, such as the relaxin system. This dual aspect of s-triazine

chemistry and biology makes them a continued subject of interest for both agricultural and

pharmaceutical research. This guide provides a foundational understanding for professionals

seeking to work with or develop novel compounds based on the s-triazine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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